Ethyl 6-(benzyloxy)-2-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 6-(benzyloxy)-2-methylquinoline-3-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an ethyl ester group at the 3-position, a benzyloxy group at the 6-position, and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(benzyloxy)-2-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Esterification: The carboxyl group at the 3-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(benzyloxy)-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl alcohol and a suitable leaving group in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Ethyl 6-(benzyloxy)-2-methylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(benzyloxy)-2-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(benzyloxy)-2-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The benzyloxy group may enhance binding affinity to specific targets, while the ester group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 6-(benzyloxy)-2-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-3-carboxylic acid: Lacks the benzyloxy and methyl groups, leading to different chemical and biological properties.
Ethyl 2-methylquinoline-3-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-methyl-6-phenylmethoxyquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-23-20(22)18-12-16-11-17(9-10-19(16)21-14(18)2)24-13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGPBGXLVWIEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671006 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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